molecular formula C10H8ClNO2S B12090940 4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one

4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one

Cat. No.: B12090940
M. Wt: 241.69 g/mol
InChI Key: CYIZUSMRAHFMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chloroacetyl group attached to the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions and improved yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one involves the interaction with specific molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzothiazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one is unique due to the presence of both the chloroacetyl group and the benzothiazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

4-(2-chloroacetyl)-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H8ClNO2S/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2

InChI Key

CYIZUSMRAHFMOI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.